Cas no 918655-03-5 (4-(Naphthalen-2-yl)phenylboronic acid)

4-(Naphthalen-2-yl)phenylboronic acid structure
918655-03-5 structure
Nome del prodotto:4-(Naphthalen-2-yl)phenylboronic acid
Numero CAS:918655-03-5
MF:C16H13BO2
MW:248.084224462509
MDL:MFCD09260454
CID:796907
PubChem ID:253659968

4-(Naphthalen-2-yl)phenylboronic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(Naphthalen-2-yl)phenylboronic acid
    • (4-(Naphthalen-2-yl)phenyl)boronic acid
    • 4-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride)
    • (4-naphthalen-2-ylphenyl)boronic acid
    • 4-(2-Naphthyl)benzeneboronic acid
    • 4-(2-naphthyl)phenylboronic acid
    • Boronic acid, B-[4-(2-naphthalenyl)phenyl]-
    • C16H13BO2
    • 4-(2-Naphthyl)benzeneboronic Acid (contains varying amounts of Anhydride)
    • B-[4-(2-Naphthalenyl)phenyl]boronic acid (ACI)
    • MDL: MFCD09260454
    • Inchi: 1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H
    • Chiave InChI: ICQAKBYFBIWELX-UHFFFAOYSA-N
    • Sorrisi: OB(C1C=CC(C2C=C3C(C=CC=C3)=CC=2)=CC=1)O

Proprietà calcolate

  • Massa esatta: 248.10086g/mol
  • Carica superficiale: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 2
  • Massa monoisotopica: 248.10086g/mol
  • Massa monoisotopica: 248.10086g/mol
  • Superficie polare topologica: 40.5Ų
  • Conta atomi pesanti: 19
  • Complessità: 287
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.23
  • Punto di ebollizione: 463℃ at 760 mmHg
  • Punto di infiammabilità: 463 ºCat 760 mmHg
  • Indice di rifrazione: 1.676
  • PSA: 40.46000
  • LogP: 2.18660

4-(Naphthalen-2-yl)phenylboronic acid Informazioni sulla sicurezza

4-(Naphthalen-2-yl)phenylboronic acid Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

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4-(Naphthalen-2-yl)phenylboronic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled; rt; 1 h, rt
Riferimento
Preparation of N-aryl-N-[(dibenzofuranyl)phenyl]-9,9-diphenylfluoren-4-amine compounds for organic electroluminescent element, organic electroluminescent element, and electronic device
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Novel organic electroluminescent compounds, layers and organic electroluminescent device using the same
, United States, , ,

Synthetic Routes 3

Condizioni di reazione
Riferimento
Asymmetric trivalent anthracene and organic electroluminescent devices containing asymmetric trivalent anthracene
, Taiwan, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.2 Reagents: Trimethyl borate ;  19 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h
Riferimento
Organometallic complex, light-emitting element, light-emitting device, electronic device, and lighting device
, United States, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (Triphenylphosphine)palladium Solvents: Ethanol ,  Water ;  5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Riferimento
Preparation of stable ate complexes composed of scyllo-inositol or 1,3,5-cis-cyclohexanetriol and organoboronic acids, their use as reagents for organic synthesis, and method for organic synthesis using the complexes
, Japan, , ,

Synthetic Routes 6

Condizioni di reazione
Riferimento
Preparation of benzofuran heterocyclic organic compounds, composition and its application in organic electronic device
, China, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ;  30 min, -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Preparation of anthracene derivatives for high efficiency and long lifetime organic light-emitting diode
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Substituted 9H-carbazole compounds as organic light-emitting compounds for an organic electroluminescent device
, Korea, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -60 °C; 30 min, -60 °C
1.2 Reagents: Triisopropyl borate ;  -60 °C; overnight
1.3 Reagents: Water
Riferimento
Light emitting elements that emit near-IR light and exhibit high efficiency and long lifespan, light emitting devices, authentication devices, and electronic devices
, United States, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -60 °C; 30 min, -60 °C
1.2 Reagents: Triisopropyl borate ;  -60 °C; overnight, -60 °C → rt
1.3 Reagents: Water
Riferimento
Preparation of thiadiazole, anthracene, and tetracene derivatives for light-emitting devices
, China, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  2 h, 80 °C
Riferimento
Condensed heterocyclic compounds and organic light-emitting device including the same
, United States, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Novel aromatic compounds for organic electronic material and organic electroluminescent device
, Korea, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -10 °C → 0 °C; 0 °C → -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 17 h, rt
Riferimento
Chrysene derivatives for organic electroluminescence materials and devices
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Water ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Riferimento
preparation of anthracene compounds as organic electroluminescent device materials
, Korea, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Novel organic electroluminescent compounds and organic electroluminescent device using the same
, World Intellectual Property Organization, , ,

4-(Naphthalen-2-yl)phenylboronic acid Raw materials

4-(Naphthalen-2-yl)phenylboronic acid Preparation Products

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